molecular formula C7H5BrClNO2 B1321610 5-Bromo-2-methoxynicotinoyl chloride

5-Bromo-2-methoxynicotinoyl chloride

Cat. No.: B1321610
M. Wt: 250.48 g/mol
InChI Key: XTJBGMIQYVTYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxynicotinoyl chloride is a halogenated nicotinoyl derivative characterized by a bromine substituent at the 5-position, a methoxy group at the 2-position, and a reactive acyl chloride moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its acyl chloride group enables nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

5-bromo-2-methoxypyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5BrClNO2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3

InChI Key

XTJBGMIQYVTYQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 5-Bromo-2-methoxynicotinoyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
5-Bromo-2-methoxynicotinoyl chloride C₇H₅BrClNO₂ ~250.5 (estimated)* 5-Br, 2-OCH₃, 3-COCl High reactivity via acyl chloride; used in peptide coupling, heterocycle synthesis
5-Bromo-3-iodo-2-methoxy-pyridine C₆H₅BrINO 310.92 5-Br, 3-I, 2-OCH₃ Halogenated pyridine; iodine enables Suzuki-Miyaura coupling; less reactive than acyl chloride
5-Chloro-2-(2-methoxy-ethoxy)-benzoic acid C₁₀H₁₁ClO₄ 230.65 5-Cl, 2-(OCH₂CH₂OCH₃), COOH Carboxylic acid derivative; ether chain enhances solubility; used in polymer chemistry
Callistephin chloride (anthocyanin) C₂₁H₂₁ClO₁₀ 484.83 Pelargonidin-3-O-glucoside Flavonoid glycoside; antioxidant properties; limited synthetic utility compared to acyl chlorides


*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Reactivity: The acyl chloride group in 5-Bromo-2-methoxynicotinoyl chloride confers higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to the carboxylic acid group in 5-chloro-2-(2-methoxy-ethoxy)-benzoic acid. This makes the former more suitable for rapid functionalization in drug synthesis . Halogen Differences: Bromine (in the target compound) provides a balance between steric bulk and leaving-group ability, whereas iodine in 5-Bromo-3-iodo-2-methoxy-pyridine facilitates cross-coupling reactions but increases molecular weight and cost .

Electronic and Steric Considerations :

  • The methoxy group in all compared compounds donates electron density via resonance, reducing electrophilicity at the pyridine ring’s 2-position. However, in anthocyanins like Callistephin chloride, the methoxy group is part of a glycosidic structure, contributing to antioxidant activity rather than synthetic utility .

Applications: Pharmaceutical Intermediates: 5-Bromo-2-methoxynicotinoyl chloride’s reactivity makes it ideal for constructing kinase inhibitors or antiviral agents. In contrast, 5-chloro-2-(2-methoxy-ethoxy)-benzoic acid is more suited for polymer or material science due to its ether-linked solubility enhancer . Natural vs. Synthetic Utility: Anthocyanins (e.g., Callistephin chloride) are bioactive but lack the tunable reactivity of synthetic nicotinoyl derivatives, limiting their use in targeted organic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.